molecular formula C10H16ClN B13454764 methyl[(2S)-2-phenylpropyl]amine hydrochloride

methyl[(2S)-2-phenylpropyl]amine hydrochloride

Cat. No.: B13454764
M. Wt: 185.69 g/mol
InChI Key: OQHDRLTXPGYYJN-SBSPUUFOSA-N
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Description

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a phenylpropylamine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(2S)-2-phenylpropyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of methylamine with a suitable precursor, such as a phenylpropyl halide, under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2S)-2-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

Methyl[(2S)-2-phenylpropyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropyl backbone with a methyl group makes it a versatile compound in various applications .

Biological Activity

Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, interactions with neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C10H15ClN
  • Molecular Weight : Approximately 189.30 g/mol
  • IUPAC Name : Methyl(2R)-1-phenylpropan-2-ylamine

This compound features a phenyl group attached to a propylamine backbone, which contributes to its unique reactivity and biological activity.

Neurotransmitter System Interaction

This compound exhibits significant interactions with neurotransmitter systems, particularly those involving catecholamines. Research indicates that it may function as a substrate or inhibitor for various neurotransmitter transporters, including:

  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)
  • Serotonin Transporter (SERT)

These interactions suggest potential applications in treating neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. The compound's ability to modulate the activity of monoamine oxidase enzymes further supports its relevance in pharmacology, as these enzymes are crucial for the metabolism of neurotransmitters .

Antibacterial Activity

Recent studies have explored the antibacterial properties of structurally similar compounds, indicating that this compound may also possess antibacterial effects. For example, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a potential for similar effects.

Safety Profile

Toxicity assessments have shown that this compound exhibits low toxicity in Ames tests and appears non-carcinogenic. This favorable safety profile positions it as a candidate for further investigation in therapeutic contexts .

Comparative Analysis with Related Compounds

The following table summarizes the key features of this compound and related compounds:

Compound NameChemical FormulaKey Features
This compoundC10H15ClNPotential stimulant effects; interacts with DAT, NET
2-PhenylpropylamineC9H13NBasic amine with stimulant properties
N-Methyl-N-(1R)-1-methyl-2-phenylethylamineC13H19NSimilar structure; psychoactive effects
1-Methyl-4-phenylpyridiniumC12H12NQuaternary ammonium compound; different reactivity

This comparison highlights the unique stereochemistry and potential pharmacological applications of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neurotransmitter Release : Research has shown that structurally similar compounds can act as releasing agents at DATs and NETs, leading to increased levels of dopamine and norepinephrine in the synaptic cleft .
  • Antibacterial Properties : In vitro studies on related compounds have demonstrated their effectiveness against multidrug-resistant bacteria, suggesting that modifications in structure can enhance antibacterial potency .
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial death .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

(2S)-N-methyl-2-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m1./s1

InChI Key

OQHDRLTXPGYYJN-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](CNC)C1=CC=CC=C1.Cl

Canonical SMILES

CC(CNC)C1=CC=CC=C1.Cl

Origin of Product

United States

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